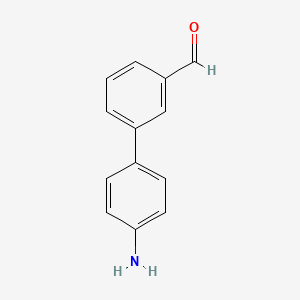

3-(4-Aminophenyl)benzaldehyde

Description

3-(4-Aminophenyl)benzaldehyde is a benzaldehyde derivative featuring an aminophenyl substituent at the 3-position of the aromatic ring. For instance, 3-(4-aminophenyl)-coumarin derivatives are synthesized via the Perkin reaction using substituted p-aminophenylacetic acid and o-hydroxybenzaldehyde . The aminophenyl group in these compounds is critical for enabling hydrogen bonding and electrostatic interactions, which may enhance bioactivity .

Properties

IUPAC Name |

3-(4-aminophenyl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13-6-4-11(5-7-13)12-3-1-2-10(8-12)9-15/h1-9H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFMWHDGAKWMCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC=C(C=C2)N)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(4-Aminophenyl)benzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of new drugs, particularly in the areas of anti-inflammatory and anticancer agents.

Industry: The compound is used in the production of polymers, resins, and other materials requiring specific chemical properties.

Mechanism of Action

3-(4-Aminophenyl)benzaldehyde is structurally similar to other compounds such as 4-aminobenzaldehyde, 3-aminobenzaldehyde, and 2-aminobenzaldehyde. its unique positioning of the amino and aldehyde groups provides distinct chemical reactivity and properties. These differences make it particularly useful in specific applications where the other compounds may not be as effective.

Comparison with Similar Compounds

4-Hydroxybenzaldehyde

Chalcone Derivatives

- Example: (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

- Structure: Propenone-linked aromatic rings with a 4-aminophenyl group.

- Key Difference: The propenone bridge enhances conjugation and binding to enzyme active sites, unlike the single benzaldehyde core in 3-(4-aminophenyl)benzaldehyde.

Coumarin Derivatives

- Example: 3-(4-Aminophenyl)-coumarin.

- Structure: Coumarin scaffold with a 4-aminophenyl substituent.

- Bioactivity : Used in photodynamic therapy and as fluorescent probes due to extended π-conjugation .

- Key Difference : The coumarin backbone provides inherent fluorescence and UV stability, which are absent in simple benzaldehyde derivatives.

4-(Bromomethyl)benzaldehyde

- Structure : Benzaldehyde with a bromomethyl group at the 4-position.

- Applications : Intermediate in synthesizing ether-linked derivatives (e.g., 4-(4-bromobenzyloxy)-benzaldehyde) .

- Safety : Requires careful handling due to uncharacterized toxicity .

- Key Difference: The bromomethyl group enables nucleophilic substitution reactions, unlike the aminophenyl group’s hydrogen-bonding capability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.